molecular formula C7H6BrNOS B2799704 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one CAS No. 1280703-98-1

2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one

Cat. No.: B2799704
CAS No.: 1280703-98-1
M. Wt: 232.1
InChI Key: HETQKOGDGWAIAG-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[d]thiazol-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include de-brominated thiazoles or modified thiazole rings.

Scientific Research Applications

2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzothiazole
  • 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
  • 2-Chlorobenzothiazole

Uniqueness

2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This makes it a versatile intermediate for various chemical transformations and a valuable compound in the synthesis of biologically active molecules.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-1,3-benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETQKOGDGWAIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280703-98-1
Record name 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one
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